MS37452 -

MS37452

Catalog Number: EVT-275592
CAS Number:
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MS37452 is a modulator of methyl-lysine. It acts by inducing transcriptional derepression of p16/CDKN2A by disrupting CBX7ChD binding to H3K27me3 at the INK4A/ARF locus in PC3 prostate cancer cells.

1. 1-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2-(2-methylphenoxy)ethanone []

    Compound Description: This compound is a phenoxyacetamide derivative investigated for its biological activity. It was found to exhibit neuroprotective effects, demonstrating efficacy against glutamine-induced neurotoxicity in PC12 cells and prolonging the survival time of mice subjected to acute cerebral ischemia [].

2. N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904) []

    Compound Description: NGB 2904 is a dopamine D3 receptor antagonist studied for its potential in treating cocaine abuse [].

3. N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090) [, ]

    Compound Description: CJB 090 is a dopamine D3 receptor partial agonist. It has been investigated for its effects on cocaine's reinforcing and discriminative stimulus properties [, ].

4. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []

    Compound Description: S 18126 is a selective dopamine D4 receptor antagonist investigated for its potential antipsychotic properties [].

Source and Classification

MS37452 was derived from a high-throughput screening of small-molecule libraries aimed at identifying modulators of methyl-lysine binding. Its classification falls under the category of small-molecule inhibitors targeting epigenetic regulators, specifically those involved in chromatin remodeling and gene expression regulation .

Synthesis Analysis

The synthesis of MS37452 involves several key steps that focus on constructing its unique molecular architecture. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and piperazine derivatives.
  2. Functional Group Modifications: Various functional groups are introduced to enhance binding affinity to the CBX7 chromodomain.
  3. Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity levels necessary for biological assays.

Specific synthetic routes have been detailed in supporting materials accompanying studies that describe the structure-activity relationships (SAR) for MS37452 and its analogs .

Molecular Structure Analysis

The molecular structure of MS37452 has been elucidated through X-ray crystallography, revealing its binding conformation within the CBX7 chromodomain. Key features include:

  • Moieties: MS37452 contains a di-methoxyl-benzene moiety and a piperazine ring, which are critical for its interaction with the protein.
  • Binding Interactions: The compound adapts two rotamer conformations upon binding, interacting with key aromatic residues such as phenylalanine 11 and tryptophan 32 within the binding pocket.
  • Hydrogen Bonding: Water-mediated hydrogen bonds are formed between the carbonyl groups of MS37452 and specific amino acids (e.g., histidine 5 and tyrosine 39), stabilizing its binding .

Key Structural Data

  • Molecular Formula: C15_{15}H18_{18}N2_{2}O4_{4}
  • Molecular Weight: Approximately 290.31 g/mol
  • Crystallographic Data: Crystal structure resolved at 2.14 Å resolution .
Chemical Reactions Analysis

MS37452 primarily participates in competitive inhibition reactions, specifically targeting the interaction between CBX7 and H3K27me3. The relevant chemical reactions include:

  1. Binding Displacement: MS37452 displaces H3K27me3 from CBX7, leading to derepression of target genes.
  2. Conformational Changes: The binding induces conformational changes in CBX7 that alter its interaction dynamics with chromatin .

The affinity of MS37452 for CBX7 has been quantified, with an inhibition constant (KiK_i) reported at approximately 43 μM, indicating its potency as an inhibitor .

Mechanism of Action

The mechanism by which MS37452 exerts its effects involves several steps:

  1. Competitive Inhibition: By occupying the methyl-lysine binding pocket of CBX7, MS37452 prevents the recognition of H3K27me3.
  2. Transcriptional Derepression: This inhibition leads to increased transcriptional activity at loci normally silenced by CBX7, such as p16/CDKN2A.
  3. Structural Interactions: The specific interactions between MS37452 and key residues in the CBX7 chromodomain are critical for its effectiveness, as mutations in these residues significantly reduce binding affinity .
Physical and Chemical Properties Analysis

MS37452 exhibits several notable physical and chemical properties:

These properties make MS37452 suitable for various experimental applications in biochemical research .

Applications

The applications of MS37452 span multiple areas within scientific research:

  1. Cancer Research: As a potential therapeutic agent targeting epigenetic regulators, it offers insights into mechanisms underlying tumorigenesis.
  2. Stem Cell Biology: Investigating its role in stem cell differentiation and self-renewal processes can provide valuable information on cellular reprogramming.
  3. Drug Development: MS37452 serves as a lead compound for developing more potent analogs aimed at modulating CBX7 functions in various disease contexts.
Introduction to CBX7 Chromodomain and Epigenetic Regulation

Role of CBX7 in Polycomb Repressive Complex 1 (PRC1)-Mediated Transcriptional Repression

CBX7 is a core subunit of canonical Polycomb Repressive Complex 1 (cPRC1), which maintains gene silencing through epigenetic mechanisms. cPRC1 catalyzes monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and transcriptional repression. Unlike variant PRC1 (vPRC1) complexes that lack chromodomains, CBX7-containing cPRC1 exhibits sequence-independent propagation of silencing across cell divisions by establishing a self-sustaining histone modification loop [1] [10]. This maintenance mechanism involves:

  • Recruitment to H3K27me3: CBX7’s chromodomain binds H3K27me3 marks deposited by PRC2
  • Catalytic activation: RING1B/RING1A ubiquitinates H2AK119 within cPRC1
  • Feedback stabilization: H2AK119ub1 reinforces PRC2 recruitment and H3K27me3 deposition [1]

Table 1: Key PRC1 Complexes and Functional Attributes

Complex TypeCore SubunitsHistone ModificationChromatin Recruitment
Canonical PRC1 (cPRC1)CBX7, PHC, RING1B, PCGF2/4H2AK119ub1H3K27me3-dependent
Variant PRC1 (vPRC1)RYBP/YAF2, RING1B, PCGF1/3/5/6H2AK119ub1DNA sequence-dependent

CBX7 distinguishes cPRC1 functionally from vPRC1. While vPRC1 transiently silences genes, CBX7-containing cPRC1 enables epigenetic inheritance of repression after the initial recruitment signal dissipates—a critical property for maintaining cellular identity [1].

H3K27me3 Recognition by CBX7 Chromodomain in Gene Silencing

The CBX7 chromodomain (ChD) is a ~60 amino acid module that adopts a conserved fold: three β-strands packed against an α-helix surrounding an aromatic cage (Phe11, Trp32, Trp35). This cage mediates cation-π interactions with trimethylated lysine residues [2] [7]. Key structural features governing its function include:

  • Methyl-lysine specificity: The aromatic cage preferentially accommodates H3K27me3 over non-methylated or lower methylation states
  • Weak basal affinity: Wild-type CBX7 ChD binds H3K27me3 peptides modestly (Kd = 27.7 μM) [2]
  • Binding plasticity: Crystal structures reveal conformational flexibility allowing accommodation of alternative methyl-lysine ligands like SETDB1-K1170me3 (Kd = 1.3 μM) [2]

Recognition extends beyond histone marks. Live-cell single-molecule tracking demonstrates CBX7 requires co-recognition of H3K27me3 and DNA via its chromodomain and adjacent AT-hook-like (ATL) motif. This dual engagement stabilizes chromatin residence times >10-fold compared to H3K27me3 binding alone [9].

CBX7 Dysregulation in Oncogenesis and Stem Cell Biology

CBX7 exhibits context-dependent roles in cancer, functioning as either an oncogene or tumor suppressor:

  • Oncogenic roles: In gastric cancer, CBX7 promotes stem-like properties by repressing p16/CDKN2A and activating AKT-NF-κB-miR-21 signaling. High CBX7 correlates with stemness markers (OCT4, CD133) and chemoresistance [3] [4].
  • Tumor-suppressive roles: In glioblastoma, CBX7 is frequently downregulated via promoter hypermethylation. Low CBX7 correlates with poor prognosis and activates MYH9-NF-κB signaling to enhance cancer stem cell phenotypes [8].

In stem cells, CBX7 maintains pluripotency by repressing differentiation genes through PRC1. Its loss impairs self-renewal in hematopoietic and embryonic stem cells, while its overexpression extends proliferative capacity in epithelial cells [6].

Properties

Product Name

MS37452

IUPAC Name

1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

LUMCNRKHZRYQOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Solubility

Soluble in DMSO

Synonyms

MS37452; MS-37452; MS 37452; MS452; MS-452; MS 452;

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.